
Pyridine,2,3-dichloro-6-hydrazinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine,2,3-dichloro-6-hydrazinyl- is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties. The presence of chlorine and hydrazine groups in the pyridine ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2,3-dichloro-6-hydrazinyl- typically involves the chlorination of pyridine derivatives followed by the introduction of the hydrazine group. One common method is the reaction of 2,3-dichloropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Pyridine,2,3-dichloro-6-hydrazinyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine,2,3-dichloro-6-hydrazinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
Pyridine,2,3-dichloro-6-hydrazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Pyridine,2,3-dichloro-6-hydrazinyl- involves its interaction with specific molecular targets. The chlorine and hydrazine groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine,2,3-dichloro-: Lacks the hydrazine group, resulting in different reactivity and applications.
Pyridine,2-chloro-6-hydrazinyl-:
Pyridine,3-chloro-6-hydrazinyl-: Similar structure but with chlorine at a different position, leading to variations in reactivity.
Uniqueness
Pyridine,2,3-dichloro-6-hydrazinyl- is unique due to the presence of both chlorine and hydrazine groups in specific positions on the pyridine ring. This unique combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C5H5Cl2N3 |
|---|---|
Poids moléculaire |
178.02 g/mol |
Nom IUPAC |
(5,6-dichloropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |
Clé InChI |
GWVWGNXIULJUTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Cl)Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


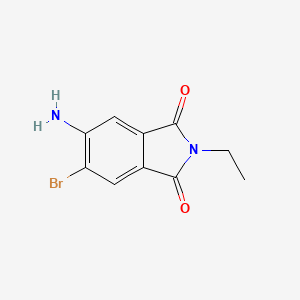
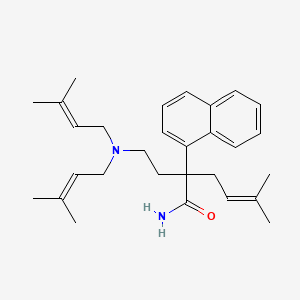
![rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12281097.png)
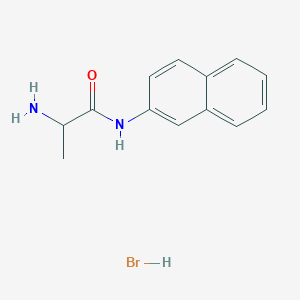

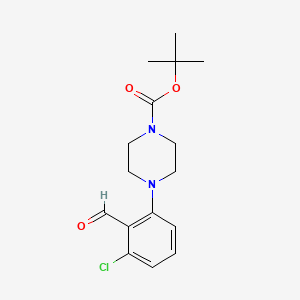

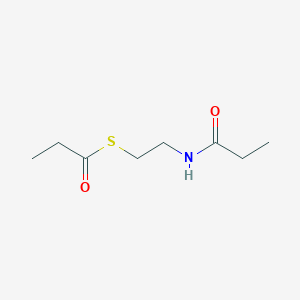
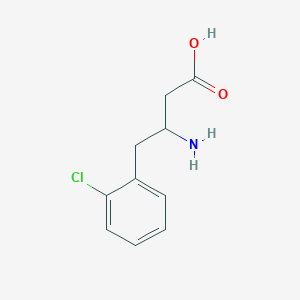



![4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12281173.png)
![2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)
